molecular formula C9H18N2O2 B143985 (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide CAS No. 402960-19-4

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Cat. No. B143985
M. Wt: 186.25 g/mol
InChI Key: DRNGSSWBFKDSEE-JAMMHHFISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372873B2

Procedure details

Allyl 1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-ylcarbamate bound resin M1B (30 g, 1.0 eq.) was swollen with DCM. 1,3-Dimethylbarbituric acid (24.17 g, 12 eq.) and tetrakis(triphenylphosphine)palladium (1.49 g, 0.1 eq.) were added and the mixture shaken overnight. The mixture was filtered and washed with DMF and DCM to yield the resin M1D.
Name
Allyl 1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-ylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.17 g
Type
reactant
Reaction Step Two
Quantity
1.49 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5](=[O:19])[CH:6]([OH:18])[CH:7]([NH:11]C(=O)OCC=C)[CH2:8][CH2:9][CH3:10])[CH2:3][CH2:2]1.CN1C(=O)CC(=O)N(C)C1=O>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(Cl)Cl>[NH2:11][CH:7]([CH2:8][CH2:9][CH3:10])[CH:6]([OH:18])[C:5]([NH:4][CH:1]1[CH2:2][CH2:3]1)=[O:19] |^1:34,36,55,74|

Inputs

Step One
Name
Allyl 1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-ylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)NC(C(C(CCC)NC(OCC=C)=O)O)=O
Step Two
Name
Quantity
24.17 g
Type
reactant
Smiles
CN1C(=O)N(C(=O)CC1=O)C
Name
Quantity
1.49 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture shaken overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with DMF and DCM
CUSTOM
Type
CUSTOM
Details
to yield the resin M1D

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC(C(C(=O)NC1CC1)O)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08372873B2

Procedure details

Allyl 1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-ylcarbamate bound resin M1B (30 g, 1.0 eq.) was swollen with DCM. 1,3-Dimethylbarbituric acid (24.17 g, 12 eq.) and tetrakis(triphenylphosphine)palladium (1.49 g, 0.1 eq.) were added and the mixture shaken overnight. The mixture was filtered and washed with DMF and DCM to yield the resin M1D.
Name
Allyl 1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-ylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.17 g
Type
reactant
Reaction Step Two
Quantity
1.49 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5](=[O:19])[CH:6]([OH:18])[CH:7]([NH:11]C(=O)OCC=C)[CH2:8][CH2:9][CH3:10])[CH2:3][CH2:2]1.CN1C(=O)CC(=O)N(C)C1=O>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(Cl)Cl>[NH2:11][CH:7]([CH2:8][CH2:9][CH3:10])[CH:6]([OH:18])[C:5]([NH:4][CH:1]1[CH2:2][CH2:3]1)=[O:19] |^1:34,36,55,74|

Inputs

Step One
Name
Allyl 1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-ylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)NC(C(C(CCC)NC(OCC=C)=O)O)=O
Step Two
Name
Quantity
24.17 g
Type
reactant
Smiles
CN1C(=O)N(C(=O)CC1=O)C
Name
Quantity
1.49 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture shaken overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with DMF and DCM
CUSTOM
Type
CUSTOM
Details
to yield the resin M1D

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC(C(C(=O)NC1CC1)O)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08372873B2

Procedure details

Allyl 1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-ylcarbamate bound resin M1B (30 g, 1.0 eq.) was swollen with DCM. 1,3-Dimethylbarbituric acid (24.17 g, 12 eq.) and tetrakis(triphenylphosphine)palladium (1.49 g, 0.1 eq.) were added and the mixture shaken overnight. The mixture was filtered and washed with DMF and DCM to yield the resin M1D.
Name
Allyl 1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-ylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.17 g
Type
reactant
Reaction Step Two
Quantity
1.49 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5](=[O:19])[CH:6]([OH:18])[CH:7]([NH:11]C(=O)OCC=C)[CH2:8][CH2:9][CH3:10])[CH2:3][CH2:2]1.CN1C(=O)CC(=O)N(C)C1=O>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(Cl)Cl>[NH2:11][CH:7]([CH2:8][CH2:9][CH3:10])[CH:6]([OH:18])[C:5]([NH:4][CH:1]1[CH2:2][CH2:3]1)=[O:19] |^1:34,36,55,74|

Inputs

Step One
Name
Allyl 1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-ylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)NC(C(C(CCC)NC(OCC=C)=O)O)=O
Step Two
Name
Quantity
24.17 g
Type
reactant
Smiles
CN1C(=O)N(C(=O)CC1=O)C
Name
Quantity
1.49 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture shaken overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with DMF and DCM
CUSTOM
Type
CUSTOM
Details
to yield the resin M1D

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC(C(C(=O)NC1CC1)O)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.